L-Seryl-L-lysyl-L-leucyl-L-isoleucyl-L-asparaginyl-L-asparaginylglycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Seryl-L-lysyl-L-leucyl-L-isoleucyl-L-asparaginyl-L-asparaginylglycine: is a peptide compound composed of seven amino acids: L-serine, L-lysine, L-leucine, L-isoleucine, L-asparagine, L-asparagine, and glycine. This compound is a part of a larger class of bioactive peptides known for their significant roles in various biological processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of L-Seryl-L-lysyl-L-leucyl-L-isoleucyl-L-asparaginyl-L-asparaginylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is activated using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to form peptide bonds.
Deprotection: The temporary protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods: In an industrial setting, the production of this peptide may involve large-scale SPPS or recombinant DNA technology. The latter involves inserting the gene encoding the peptide into a host organism, such as Escherichia coli, which then expresses the peptide. The peptide is subsequently purified using chromatographic techniques.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The peptide can undergo oxidation reactions, particularly at the methionine and cysteine residues if present.
Reduction: Disulfide bonds, if any, can be reduced using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted using site-directed mutagenesis or chemical modification.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis kits or specific chemical reagents for modification.
Major Products: The major products formed from these reactions include oxidized peptides, reduced peptides, and peptides with substituted amino acids, which can alter the peptide’s biological activity.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a model peptide in studies of peptide synthesis and modification techniques.
Biology:
- Investigated for its role in cellular signaling pathways and protein-protein interactions.
Medicine:
- Potential therapeutic applications in drug development, particularly in designing peptide-based drugs.
Industry:
- Utilized in the development of peptide-based materials and as a standard in analytical techniques.
Wirkmechanismus
The mechanism of action of L-Seryl-L-lysyl-L-leucyl-L-isoleucyl-L-asparaginyl-L-asparaginylglycine involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, triggering a cascade of biochemical events that lead to its biological effects. The exact pathways and targets depend on the specific context of its application, such as its role in signaling pathways or as a therapeutic agent.
Vergleich Mit ähnlichen Verbindungen
L-Seryl-L-lysyl-L-leucyl-L-isoleucyl-L-asparaginyl-L-asparaginylglycine: is similar to other bioactive peptides like L-α-glutamylglycyl-L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-L-α-aspartyl-L-valyl-L-seryl-L-seryl-L-tyrosyl-L-leucyl-L-α-glutamylglycyl-L-glutaminyl-L-alanyl-L-alanyl-L-lysyl-L-α-glutamyl-L-phenylalanyl-L-isoleucyl-L-alanyl-L-tryptophyl-L-leucyl-L-valyl-L-arginylglycyl-L-arginyl.
Uniqueness:
- The unique sequence of amino acids in this compound confers specific biological activities and properties that distinguish it from other peptides. Its specific interactions with molecular targets and its stability under various conditions make it a valuable compound in research and industrial applications.
Eigenschaften
CAS-Nummer |
918815-11-9 |
---|---|
Molekularformel |
C31H56N10O11 |
Molekulargewicht |
744.8 g/mol |
IUPAC-Name |
2-[[(2S)-4-amino-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]acetic acid |
InChI |
InChI=1S/C31H56N10O11/c1-5-16(4)25(31(52)40-21(12-23(35)44)29(50)39-20(11-22(34)43)27(48)36-13-24(45)46)41-30(51)19(10-15(2)3)38-28(49)18(8-6-7-9-32)37-26(47)17(33)14-42/h15-21,25,42H,5-14,32-33H2,1-4H3,(H2,34,43)(H2,35,44)(H,36,48)(H,37,47)(H,38,49)(H,39,50)(H,40,52)(H,41,51)(H,45,46)/t16-,17-,18-,19-,20-,21-,25-/m0/s1 |
InChI-Schlüssel |
VIVFDLHOARVOHH-ZMKHKPBZSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)N |
Kanonische SMILES |
CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)NCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.